N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline carboxamides. This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of the pyrazole moiety and the ethyl and methyl substituents adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrazoles, and quinoline derivatives. The synthetic route may involve:
Formation of the Pyrazole Moiety: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline intermediates through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and dyes due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-phenylquinoline-4-carboxamide
- N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide
Uniqueness
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-5-29-15-22(18(4)28-29)17(3)26-25(30)21-14-24(19-10-8-9-16(2)13-19)27-23-12-7-6-11-20(21)23/h6-15,17H,5H2,1-4H3,(H,26,30) |
InChI Key |
QDQSAWYTPFCQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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